Cas no 69695-61-0 (2-Chloro-4-(trifluoromethoxy)aniline)
2-Chloro-4-(trifluoromethoxy)aniline Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-4-(trifluoromethoxy)aniline
- 2-Chloro-4-trifluoromethoxyaniline
- Benzenamine, 2-chloro-4-(trifluoromethoxy)-
- 2-chloro-4-(trifluoromethoxy)phenylamine
- 2-CHLORO-4-TRIFLUOROMETHOXY-PHENYLAMINE
- PubChem2941
- KSC630S5L
- 2-chloro4-trifluoromethoxyaniline
- YMLWONHDNGICOH-UHFFFAOYSA-N
- 4-trifluoromethoxy-2-chloroaniline
- SBB003433
- VZ24216
- TRA0013738
- AM62082
- Ethyl(R)-(-)-2-hydroxy-4-phenylbutyrate
- 2-Chloro-4-(trifluoromethoxy)aniline, 97%
- DTXSID80370112
- J-508701
- AC-3732
- CS-W015039
- 6695-61-0
- SB79178
- A836612
- MFCD01631704
- FT-0641252
- AKOS005259605
- EN300-173489
- 69695-61-0
- 2-chloranyl-4-(trifluoromethyloxy)aniline
- PS-8002
- SY050847
- BDBM626050
- C3142
- SCHEMBL1351195
- 2-Chloro-4- trifluoromethoxy aniline
- DB-008806
-
- MDL: MFCD01631704
- Inchi: 1S/C7H5ClF3NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2
- InChI Key: YMLWONHDNGICOH-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1N)OC(F)(F)F
Computed Properties
- Exact Mass: 211.00100
- Monoisotopic Mass: 211.001
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
- Topological Polar Surface Area: 35.2
Experimental Properties
- Color/Form: Not available
- Density: 1.524 g/mL at 25 °C
- Melting Point: No data available
- Boiling Point: 94-96 °C/11 mmHg
- Flash Point: Fahrenheit: 208.4 ° f
Celsius: 98 ° c - Refractive Index: n20/D 1.428
- PSA: 35.25000
- LogP: 3.40200
- Solubility: Not available
2-Chloro-4-(trifluoromethoxy)aniline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302,H319,H334
- Warning Statement: P261,P305+P351+P338,P342+P311
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36-43
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT, TOXIC
- Storage Condition:Store at 4°C,-4At ℃Store…Better
2-Chloro-4-(trifluoromethoxy)aniline Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Chloro-4-(trifluoromethoxy)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM308998-100g |
2-Chloro-4-(trifluoromethoxy)aniline |
69695-61-0 | 95+% | 100g |
$351 | 2021-06-16 | |
| Alichem | A013027631-250mg |
2-Chloro-4-(trifluoromethoxy)aniline |
69695-61-0 | 97% | 250mg |
$475.20 | 2023-09-01 | |
| Alichem | A013027631-500mg |
2-Chloro-4-(trifluoromethoxy)aniline |
69695-61-0 | 97% | 500mg |
$806.85 | 2023-09-01 | |
| Alichem | A013027631-1g |
2-Chloro-4-(trifluoromethoxy)aniline |
69695-61-0 | 97% | 1g |
$1445.30 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059784-100g |
2-Chloro-4-(trifluoromethoxy)aniline |
69695-61-0 | 97% | 100g |
4063.0CNY | 2021-07-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059784-25g |
2-Chloro-4-(trifluoromethoxy)aniline |
69695-61-0 | 97% | 25g |
1527.0CNY | 2021-07-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059784-5g |
2-Chloro-4-(trifluoromethoxy)aniline |
69695-61-0 | 97% | 5g |
519.0CNY | 2021-07-07 | |
| Chemenu | CM308998-100g |
2-Chloro-4-(trifluoromethoxy)aniline |
69695-61-0 | 95+% | 100g |
$351 | 2022-06-10 | |
| Apollo Scientific | PC8324-5g |
2-Chloro-4-(trifluoromethoxy)aniline |
69695-61-0 | 5g |
£15.00 | 2023-09-02 | ||
| Apollo Scientific | PC8324-25g |
2-Chloro-4-(trifluoromethoxy)aniline |
69695-61-0 | 25g |
£65.00 | 2023-09-02 |
2-Chloro-4-(trifluoromethoxy)aniline Suppliers
2-Chloro-4-(trifluoromethoxy)aniline Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 2-Chloro-4-(trifluoromethoxy)aniline
Professional Introduction to 2-Chloro-4-(trifluoromethoxy)aniline (CAS No. 69695-61-0)
2-Chloro-4-(trifluoromethoxy)aniline, identified by its Chemical Abstracts Service (CAS) number 69695-61-0, is a significant intermediate in the realm of pharmaceutical and agrochemical synthesis. This compound, featuring a chloro and trifluoromethoxy substituent on a benzene ring, exhibits unique chemical properties that make it valuable in the development of various bioactive molecules.
The structural configuration of 2-Chloro-4-(trifluoromethoxy)aniline imparts distinct reactivity, enabling its use in the synthesis of more complex molecules. The presence of both electron-withdrawing and electron-donating groups enhances its utility in medicinal chemistry. Specifically, the chloro group can participate in nucleophilic aromatic substitution reactions, while the trifluoromethoxy group contributes to metabolic stability and lipophilicity, key factors in drug design.
In recent years, there has been growing interest in the application of 2-Chloro-4-(trifluoromethoxy)aniline in the synthesis of novel therapeutic agents. Researchers have leveraged its reactivity to develop compounds with potential applications in oncology, inflammation, and infectious diseases. For instance, studies have demonstrated its role as a precursor in the synthesis of kinase inhibitors, which are pivotal in targeted cancer therapies.
The trifluoromethoxy moiety, a hallmark of many modern drugs, is particularly noteworthy for its ability to modulate pharmacokinetic properties. This group enhances binding affinity and reduces susceptibility to enzymatic degradation, thereby prolonging the half-life of administered drugs. The incorporation of such functional groups into drug candidates has been a cornerstone of recent pharmaceutical innovation.
Moreover, the chloro substituent on the benzene ring provides a versatile handle for further chemical modifications. It allows for cross-coupling reactions with various organic halides, enabling the construction of diverse molecular architectures. Such flexibility is crucial in drug discovery pipelines, where rapid iteration and optimization are often required.
Recent advancements in synthetic methodologies have further highlighted the importance of 2-Chloro-4-(trifluoromethoxy)aniline. Techniques such as palladium-catalyzed cross-coupling reactions have expanded its utility, allowing for the efficient introduction of aryl groups into complex scaffolds. These methods have been instrumental in generating novel analogs with enhanced biological activity.
The agrochemical sector has also benefited from the use of 2-Chloro-4-(trifluoromethoxy)aniline. Its derivatives have shown promise as intermediates in the development of advanced pesticides and herbicides. The combination of chloro and trifluoromethoxy groups contributes to their efficacy by improving solubility and target specificity.
In conclusion, 2-Chloro-4-(trifluoromethoxy)aniline (CAS No. 69695-61-0) represents a versatile building block with broad applications across pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic pathways and contribute to the development of innovative bioactive molecules. As research continues to uncover new methodologies and applications, this compound is poised to remain a cornerstone of chemical synthesis in the years to come.
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